N-Benzyl-1-nitrosomethanamine
Description
Structure
3D Structure
Properties
CAS No. |
53459-97-5 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(nitrosomethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C8H10N2O/c11-10-7-9-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
JLIRCCVGMUDWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCN=O |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry of N Benzyl 1 Nitrosomethanamine
Direct N-Nitrosation Approaches
The most common pathway for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. chemicea.com In the case of N-Benzyl-1-nitrosomethanamine, the direct precursor is the secondary amine N-methylbenzylamine.
Exploration of Nitrosating Agents and Reaction Conditions
A variety of nitrosating agents can be employed for the synthesis of N-nitrosamines. These agents are typically oxidized forms of nitrogen-containing compounds. nih.gov Common nitrosating agents include:
Nitrous acid (HNO₂) nih.gov
Dinitrogen trioxide (N₂O₃) nih.gov
Dinitrogen tetroxide (N₂O₄) nih.gov
Nitrosyl chloride (NOCl) nih.gov
Nitrosonium tetrafluoroborate (B81430) (NOBF₄) nih.gov
The reaction conditions for N-nitrosation can vary. Secondary amines generally react under milder conditions, such as lower temperatures and shorter reaction times, compared to other nitrogen-containing compounds. nih.gov The formation of the nitrosating species, like N₂O₃ from nitrite (B80452), is often favored under acidic conditions. freethinktech.com
For instance, a study on the N-nitrosation of N-benzylpivalamides utilized a standardized solution of N₂O₄ in chloroform (B151607) at -40 °C. acs.orgacs.org Another general method involves the use of sodium nitrite in an acidic aqueous medium to produce nitrosamines from their secondary amine precursors. cardiff.ac.uk
Influence of Solvent Systems and pH on Nitrosation Efficiency
The efficiency of the N-nitrosation reaction is significantly influenced by the solvent system and the pH of the reaction medium.
Solvent Systems: The polarity of the solvent can affect the rate of nitrosation. Research on N-benzylpivalamides demonstrated that nitrosation reactions were accelerated in polar solvents and slower in solvents of low polarity. acs.orgacs.orgnih.gov This is attributed to the stabilization of the charged intermediate species in more polar environments. acs.orgacs.org For example, nitrosation of N-benzylpivalamide was performed in solvents of varying polarity, including toluene, methylene (B1212753) chloride, and acetonitrile (B52724), to study these effects. acs.org
pH: The pH of the reaction medium plays a crucial role in N-nitrosamine formation. The nitrosation process is generally enhanced at an acidic pH. nih.gov The rate of N-nitrosation for secondary amines is often greatest at a pH of approximately 2.5-3.4. freethinktech.com However, at very low pH, the reaction rate can decrease due to the protonation of the amine, which reduces its reactivity. nih.gov Conversely, pH levels above 7 are considered to be of low risk for nitrosamine (B1359907) formation. usp.org While acidic conditions favor the formation of the nitrosating agent from nitrite, basic conditions are favored for the reaction of the amine with the nitrosating species. freethinktech.com
Formation from Tertiary Amines and Related Substrates
Tertiary amines can also serve as precursors to N-nitrosamines, including this compound, through a process known as dealkylative nitrosation. veeprho.com
Oxidative Dealkylation-Nitrosation Pathways
Tertiary amines can be converted to nitrosamines via a dealkylative nitrosation mechanism. veeprho.comfreethinktech.com This reaction proceeds through a methylene ammonium (B1175870) ion intermediate, which then reacts with nitrite and undergoes cleavage of an aldehyde group to yield the corresponding secondary nitrosamine. veeprho.com The nitrosative cleavage of tertiary amines is a known pathway for their conversion to N-nitrosamines. freethinktech.com For example, N-nitrosomethylaniline has been shown to undergo oxidative demethylation in vitro. nih.gov
Structure-Activity Relationships in Precursor Compounds
The structure of the precursor amine plays a significant role in its potential to form a nitrosamine. nih.gov
Impact of N-Benzyl Moiety on Nitrosamine Formation Potential
The presence of an N-benzyl group can influence the rate and efficiency of nitrosamine formation. Studies on N-benzylpivalamides have shown that electronic effects transmitted through the benzyl (B1604629) group can modulate the rate of N-nitrosation. acs.orgacs.org
Electron-releasing groups on the aromatic ring of the N-benzyl moiety increase the rate of the reaction, while electron-withdrawing groups decrease it. acs.orgacs.orgnih.gov This is because electron-releasing groups stabilize the developing positive charge at the benzylic carbon in the transition state, thus facilitating the nitrosation process. acs.orgacs.org A Hammett-type plot for the N-nitrosation of N-4-R-benzylpivalamides showed a linear correlation, confirming the influence of these electronic effects. acs.orgacs.org
The following table summarizes the effect of different substituents on the N-benzyl group on the rate of N-nitrosation of N-benzylpivalamides.
| Substituent (R) | Nature of Group | Effect on Nitrosation Rate |
| MeO | Electron-releasing | Increased |
| Me | Electron-releasing | Increased |
| H | Neutral | Baseline |
| CF₃ | Electron-withdrawing | Decreased |
| NO₂ | Electron-withdrawing | Decreased |
This data is based on research that systematically varied the 4-R-group on the aromatic ring of N-benzylpivalamides and observed the corresponding changes in the rate of N-nitrosation. acs.orgacs.orgnih.gov
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the amine precursor can significantly influence the rate and efficiency of N-nitrosamine formation. The nucleophilicity of the nitrogen atom in the amine is a critical factor in the nitrosation reaction.
Electron-Donating Groups (EDGs): When electron-donating groups are present on the aromatic ring of the benzyl group in N-benzylmethanamine, they increase the electron density on the nitrogen atom. This enhanced nucleophilicity makes the amine more reactive towards the electrophilic nitrosating species (e.g., the nitrosonium ion, NO⁺). Consequently, the presence of EDGs generally accelerates the rate of nitrosation. For instance, a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group on the phenyl ring would be expected to increase the rate of formation of the corresponding substituted N-nitrosamine.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This makes the amine less reactive towards nitrosating agents, leading to a slower rate of N-nitrosamine formation. Examples of EWGs include nitro (-NO₂), cyano (-CN), and carbonyl groups (-C=O) chemicea.com. The presence of such groups on the benzyl moiety would hinder the formation of this compound.
The effect of these groups is a key consideration in predicting the likelihood of nitrosamine formation in various chemical environments.
| Substituent on Benzyl Ring | Electronic Effect | Predicted Effect on Nucleophilicity of Nitrogen | Predicted Rate of Nitrosation |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase | Faster |
| -CH₃ (Methyl) | Electron-Donating | Increase | Faster |
| -H (None) | Neutral | Baseline | Baseline |
| -Cl (Chloro) | Electron-Withdrawing | Decrease | Slower |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Decrease | Much Slower |
Electrochemical Synthesis Methods for N-Nitrosamines
Electrochemical methods offer a modern and often milder alternative to traditional chemical synthesis for the formation of N-nitrosamines, including this compound. This approach avoids the need for strong acidic conditions and can provide high yields with good selectivity researchgate.netnih.gov.
A common electrochemical method involves the anodic oxidation of a nitrite ion (from a salt like sodium nitrite) to generate the nitrosating species in situ. The secondary amine, dissolved in a suitable solvent, then reacts with this electrochemically generated species to form the N-nitrosamine cardiff.ac.ukresearchgate.net.
The general setup for the electrochemical synthesis of N-nitrosamines involves an undivided cell with a graphite (B72142) anode and a nickel cathode researchgate.net. A solution of the secondary amine (e.g., N-benzylmethanamine) in a solvent like acetonitrile and an aqueous solution of sodium nitrite are pumped through the electrochemical reactor cardiff.ac.uk. A constant current is applied to initiate the reaction.
The proposed mechanism involves the one-electron anodic oxidation of the nitrite ion to form a nitrogen dioxide radical (•NO₂). This is followed by the formation of dinitrogen tetroxide (N₂O₄), which then acts as the nitrosating agent for the secondary amine researchgate.net.
This method has been successfully applied to a variety of cyclic and acyclic secondary amines, with reported yields as high as 99% researchgate.netnih.gov. The use of flow electrochemistry allows for continuous production and can be scaled up for practical applications researchgate.net.
| Secondary Amine | Solvent System | Nitrosating Source | Yield (%) | Reference |
|---|---|---|---|---|
| Dibenzylamine | Acetonitrile/Water | Sodium Nitrite | 95 | researchgate.net |
| Morpholine | Acetonitrile/Water | Sodium Nitrite | 99 | researchgate.net |
| Piperidine | Acetonitrile/Water | Sodium Nitrite | 98 | researchgate.net |
| N-Methylaniline | Acetonitrile/Water | Sodium Nitrite | 85 | researchgate.net |
Mechanistic Organic Chemistry of N Benzyl 1 Nitrosomethanamine Formation and Transformation
Elucidation of Reaction Intermediates and Transition States
The formation of N-Benzyl-1-nitrosomethanamine from its secondary amine precursor, N-benzylmethylamine, proceeds through a well-established nitrosation mechanism, typically under acidic conditions. researchgate.net The process is initiated by the reaction of a nitrosating agent with the amine. researchgate.net Nitrites (NO₂⁻), often from a source like sodium nitrite (B80452), are precursors to the active nitrosating agent, which is frequently nitrous anhydride (B1165640) (N₂O₃), formed in situ in acidic environments. researchgate.netwikipedia.org
The core of the reaction involves an electrophilic attack on the lone pair of electrons of the amine nitrogen by a nitrosonium cation (NO⁺) or a related carrier. pjoes.comnih.gov This attack leads to the formation of a key intermediate, the N-nitrosoammonium cation. pjoes.com For N-benzylmethylamine, this intermediate would be the N-benzyl-N-methyl-N-nitrosoammonium ion.
The subsequent step in the mechanism involves the deprotonation of this cation. The transformation of the nitrosoammonium cation derived from a secondary amine depends on the detachment of a proton to yield the stable N-nitrosamine product. pjoes.com This proton abstraction, typically by a weak base such as water or the counter-ion of the acid, resolves the positive charge on the nitrogen and forms the final this compound molecule.
There has been some discussion regarding the initial site of protonation on the N-nitrosamine molecule itself, which is relevant to its decomposition rather than formation. While the oxygen atom's lone pairs make it a potential site for protonation, it is generally believed that the N-protonated form is the key intermediate that leads to denitrosation, regardless of whether the initial kinetic protonation occurs on the oxygen. acs.org
Investigation of Electron Transfer Processes in Nitrosation
The nitrosation of secondary amines is fundamentally an electrophilic substitution reaction at the nitrogen atom. pjoes.com The process is highly sensitive to the electronic properties of the amine substrate, which dictates the nucleophilicity of the nitrogen and the stability of the transition state.
Research on the N-nitrosation of structurally related N-benzylpivalamides provides direct insight into the electronic effects governing this transformation. A study systematically varying the substituent on the para-position of the benzyl (B1604629) ring demonstrated a clear correlation between the electronic nature of the substituent and the rate of nitrosation. nih.gov
Table 1: Effect of Aromatic Substituents on the Rate of N-Nitrosation
| Substituent (R) | Electronic Effect | Observed Rate of Nitrosation |
|---|---|---|
| MeO | Electron-Releasing | Increased |
| Me | Electron-Releasing | Increased |
| H | Neutral | Baseline |
| CF₃ | Electron-Withdrawing | Decreased |
This table is based on findings from the nitrosation of N-4-R-benzylpivalamides, which serves as a model for understanding electronic effects in the nitrosation of benzylamines. nih.gov
These findings confirm that electron-releasing groups on the aromatic ring increase the electron density at the benzylic position and, through inductive effects, on the amine nitrogen, thereby accelerating the rate of attack by the electrophilic nitrosating agent. nih.gov Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, slowing the reaction. nih.gov The reaction is also accelerated in polar solvents, which help to stabilize the charged intermediates and transition states involved in the mechanism. nih.gov This evidence underscores the critical role of electron availability and transfer from the amine nitrogen to the nitrosating species in the rate-determining step of the reaction. The process can be conceptualized as an interaction between the highest occupied molecular orbital (HOMO) of the amine and the lowest unoccupied molecular orbital (LUMO) of the electrophilic nitrosating agent.
Characterization of Proton Transfer Pathways
Proton transfer is a critical component in both the formation and the acid-catalyzed decomposition of N-nitrosamines. During formation, acidic conditions are necessary to convert nitrite precursors into more potent nitrosating agents like N₂O₃ or HONO₂⁺. researchgate.net The reaction of nitrous acid with a secondary amine to form the N-nitrosamine and water is catalyzed by acid. wikipedia.org
The mechanism involves the initial protonation of nitrous acid, which then loses water to form the nitrosonium ion (NO⁺). The amine then attacks this electrophile. The final step of the formation mechanism is a deprotonation step. The N-nitrosoammonium cation intermediate, formed after the amine attacks the nitrosating agent, must lose a proton to yield the neutral, stable N-nitrosamine. pjoes.com
Conversely, proton transfer to the N-nitrosamine product is the initial step in its acid-catalyzed decomposition, a reaction known as denitrosation. nih.gov The N-nitrosamine can be protonated on either the nitrogen or the oxygen atom. acs.org While the N-protonated species has not been directly observed spectroscopically, it is considered a kinetically important intermediate, particularly at low pH (1-2). nih.gov This N-protonated intermediate is susceptible to nucleophilic attack, which leads to the cleavage of the N-N bond, regenerating the secondary amine and releasing the nitrosyl group. nih.gov This protolytic denitrosation can be accelerated by the presence of nucleophiles like bromide or thiourea. nih.gov
Chemical Transformations of the N-N=O Functional Group
The N-nitroso functional group in this compound imparts a unique reactivity to the molecule, allowing for several characteristic chemical transformations.
Reduction: One of the most common reactions of N-nitrosamines is their reduction. Treatment with various reducing agents can cleave the N-N bond or reduce the nitroso group. A classic method involves using zinc dust in an acidic medium, which typically reduces the N-nitrosamine to its corresponding 1,1-disubstituted hydrazine. acs.org Other reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can also be employed. acs.org Reductive cleavage using sodium dithionite (B78146) (Na₂S₂O₄) in a basic solution has been shown to fragment benzyl-substituted N-nitrosamines. acs.orgwhiterose.ac.uk
Reaction with Electrophiles: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile. N-nitrosamines can react with strong electrophiles, such as alkylating or acylating agents, at the oxygen atom. This reaction forms O-substituted hydroxydiazenium salts, which are themselves reactive electrophilic intermediates. nih.govacs.org
α-Lithiated Intermediates: The protons on the carbon atoms adjacent (in the α-position) to the N-nitroso group are acidic and can be removed by a strong base like lithium diisopropylamide (LDA). This generates an α-lithiated nitrosamine (B1359907), which is a potent nucleophile. nih.gov These carbanionic species can then react with a variety of electrophiles (e.g., alkyl halides, carbonyl compounds), providing a synthetic route to α-substituted secondary amines after a subsequent denitrosation step. nih.gov
Fischer-Hepp Rearrangement: While primarily associated with N-nitroso anilines, the Fischer-Hepp rearrangement is a hallmark reaction of the N-nitroso group under strongly acidic conditions. It involves the migration of the nitroso group from the nitrogen atom to the para-position of an aromatic ring. wikipedia.orgwhiterose.ac.uk
Studies on N-Nitrosamine Stability and Decomposition Pathways (Chemical/Photochemical)
N-nitrosamines exhibit moderate stability but can be degraded through chemical or photochemical pathways.
Chemical Stability and Decomposition: The stability of this compound is highly dependent on the ambient conditions, particularly pH. As previously mentioned, it can undergo protolytic denitrosation in strongly acidic solutions, reverting to N-benzylmethylamine. nih.gov The N-N bond is therefore susceptible to acid-catalyzed cleavage. Conversely, some N-nitrosamines can also decompose under basic conditions. For instance, N-nitrosobis(2-oxopropyl)amine has been observed to decompose in neutral or basic aqueous solutions. chinayyhg.com This decomposition pathway for other nitrosamines can involve base-catalyzed deacylation or fragmentation. chinayyhg.com
Photochemical Decomposition: N-nitrosamines are known to be photolabile and can be decomposed by ultraviolet (UV) radiation. acs.org The photochemical decomposition of dialkylnitrosamines typically proceeds via the cleavage of the N-N bond following excitation to a singlet excited state. acs.org This homolytic cleavage generates an amino radical and a nitric oxide (NO) radical. nih.govacs.org
(CH₃)(C₆H₅CH₂)N-N=O + hν → [(CH₃)(C₆H₅CH₂)N•] + [•NO]
In the gas phase, the quantum yield for this fragmentation can approach 1. acs.org However, in solution, the efficiency is significantly lower (quantum yields often ≤ 0.3). acs.org This is attributed to the "cage effect," where the solvent cage holds the radical pair in close proximity, favoring recombination back to the parent N-nitrosamine. acs.org The rate of photolysis in aqueous solutions has been observed to increase with decreasing pH. acs.org The decomposition ultimately leads to a variety of secondary products.
Table 2: Common Products of N-Nitrosamine (NDMA model) Photolysis in Aqueous Solution
| Product Class | Specific Compounds |
|---|---|
| Amines | Methylamine, Dimethylamine |
| Nitrogen Oxides | Nitrite, Nitrate |
| Carbonyls | Formaldehyde (B43269) |
This table is based on the observed photolysis products of N-nitrosodimethylamine (NDMA) and is representative of the types of products expected from the decomposition of simple dialkylnitrosamines. nih.gov
In addition to N-N bond cleavage, irradiated nitrosamines can undergo other transformations, such as oxygen-atom exchange with dissolved O₂ or oxidation to the corresponding nitramine, potentially through a nitrosamine peroxide intermediate. nih.gov
Computational Chemistry and Theoretical Investigations of N Benzyl 1 Nitrosomethanamine
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometry and calculate various electronic properties that govern the molecule's behavior. epstem.netnih.gov For N-Benzyl-1-nitrosomethanamine, these calculations would reveal the interplay between the benzyl (B1604629), methyl, and nitroso functional groups.
The electronic properties of N-nitrosamines are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals is a critical indicator of chemical reactivity and stability. nih.gov In N-nitrosamines, the HOMO is typically associated with the lone pair electrons on the amino nitrogen and the oxygen atom, while the LUMO is often centered on the N=O π* antibonding orbital.
The charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of electrons and the polarity of bonds. nih.gov For this compound, the nitrogen and oxygen atoms of the nitroso group are expected to carry significant negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the nitrogen atom bonded to the benzyl and methyl groups would also exhibit a distinct charge influencing its nucleophilicity.
Table 1: Representative Frontier Orbital Energies for a Generic Nitrosamine (B1359907) Note: These are illustrative values based on typical DFT calculations for similar small nitrosamines and are not specific experimental or calculated values for this compound.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the N-N-O moiety, associated with electron-donating capability. |
| LUMO | -0.8 | Primarily a π* antibonding orbital of the N=O group, associated with electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 | Indicates high kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. For N-nitrosamines, the BDE of the N-N bond is of particular interest as its cleavage is often the initial step in their metabolic activation to carcinogenic species. researchgate.net Computational methods can accurately predict these energies. The N-NO bond in secondary nitrosamines is known to be relatively weak, with dissociation energies significantly lower than typical C-C or C-H bonds. researchgate.net Quantum chemical calculations for carcinogenic nitrosamines often focus on the energetics of activation pathways, including the initial hydroxylation and subsequent reactions leading to DNA-alkylating agents. nih.govresearchgate.net
The reaction energetics for the formation of this compound from its precursors, N-methylbenzylamine and a nitrosating agent, can also be computed. These calculations help determine the reaction's thermodynamic feasibility (change in Gibbs free energy) and kinetic barriers (activation energy).
Table 2: Typical Bond Dissociation Energies (BDE) for Related Bonds Note: Values are generalized from thermochemical data and computational studies for similar chemical environments. researchgate.netucsb.edu
| Bond | Typical BDE (kJ/mol) | Relevance to this compound |
| R₂N-NO | 150 - 200 | The weakest bond, critical for metabolic activation. Its cleavage initiates the toxification pathway. |
| N=O | ~600 | A strong double bond, indicating the stability of the nitroso group itself. |
| C-N | 300 - 350 | Represents the bonds connecting the benzyl and methyl groups to the central nitrogen. |
Due to the partial double-bond character of the N-N bond, N-nitrosamines exhibit rotational restriction, leading to the existence of E and Z geometric isomers (conformers). osi.lv Computational conformational analysis can identify the most stable conformers and the energy barriers for their interconversion. A potential energy surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles, is a common technique. scielo.br
For this compound, the key dihedral angle would be C(benzyl)-N-N=O. The relative stability of the E and Z conformers is influenced by steric hindrance between the substituents (benzyl and methyl groups) and the nitroso-oxygen. The benzyl group, being bulkier than the methyl group, would likely create a significant energy difference between the conformers. Such studies on other N-benzyl derivatives have shown that distinct, stable conformations exist in solution. iaea.org
Computational Modeling of Nitrosamine Formation Mechanisms
Theoretical models are invaluable for elucidating the complex reaction pathways of N-nitrosamine formation. These models can identify intermediates, transition states, and the factors that control the reaction rate.
The formation of this compound involves the reaction of a secondary amine (N-methylbenzylamine) with a nitrosating agent (e.g., dinitrogen trioxide, N₂O₃, formed from nitrite (B80452) in acidic conditions). researchgate.net Computational studies have shown that the reactivity of the parent amine is a crucial factor. Key properties influencing reactivity include the amine's basicity (pKₐ) and the steric hindrance around the nitrogen atom. researchgate.net
Quantum chemical models can calculate the activation energies for the nitrosation of various secondary amines. Lower activation energies indicate a higher likelihood of reaction. researchgate.net By modeling the reaction of N-methylbenzylamine with different nitrosating agents, it is possible to predict its propensity to form the corresponding nitrosamine under various conditions.
Application of Advanced Composite Methods for High-Accuracy Calculations
In the realm of computational chemistry, achieving high accuracy in the calculation of molecular properties is a significant challenge. For a molecule such as this compound, understanding its precise energetic and structural characteristics is crucial for predicting its reactivity and potential interactions. Advanced composite methods, also known as thermochemical recipes, have been developed to meet this challenge by providing a pathway to calculations that approach the exact solution of the Schrödinger equation, often with an accuracy of within 1 kcal/mol of experimental values. wikipedia.org These methods are particularly valuable for obtaining reliable thermochemical data, including enthalpies of formation, atomization energies, ionization energies, and electron affinities. wikipedia.org
Advanced composite methods systematically combine the results of several calculations at different levels of theory and with various basis sets to extrapolate to a higher level of accuracy. wikipedia.org This approach allows for a balanced treatment of electron correlation and basis set effects, which are the primary sources of error in electronic structure calculations. By combining lower-level calculations with larger basis sets and higher-level calculations with smaller basis sets, these methods can achieve high accuracy at a manageable computational cost. wikipedia.org
The general workflow of a composite method involves a series of well-defined steps, as illustrated in the table below.
| Step | Description | Purpose |
| 1. Geometry Optimization | The molecular geometry is optimized at a lower level of theory with a reasonably sized basis set. | To obtain a reliable starting geometry for subsequent single-point energy calculations. |
| 2. Vibrational Frequency Calculation | Vibrational frequencies are calculated at the same level of theory as the geometry optimization. | To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. |
| 3. Single-Point Energy Calculations | A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. | To systematically account for electron correlation and basis set effects. |
| 4. Extrapolation | The calculated energies are extrapolated to the complete basis set limit. | To estimate the energy that would be obtained with an infinitely large basis set. |
| 5. Additive Corrections | Additional corrections are often included to account for effects such as core-valence correlation, scalar relativistic effects, and spin-orbit coupling. | To further refine the calculated energy and approach chemical accuracy. |
| 6. Final Energy Calculation | The individual energy components are summed to obtain the final, high-accuracy energy of the molecule. | To provide a highly accurate prediction of the molecule's thermochemical properties. |
For a molecule like this compound, the application of these methods could provide significant insights. For instance, accurate calculation of the N-N bond energy would be critical for understanding its thermal stability and potential for decomposition. Similarly, precise determination of the rotational barriers around the N-N and N-C bonds would shed light on its conformational flexibility.
While the computational cost of these methods can be substantial, particularly for a molecule with the number of atoms present in this compound, they represent the gold standard for obtaining benchmark-quality theoretical data. Such data would be invaluable for validating more approximate and computationally less expensive methods, which could then be used for larger-scale studies, such as investigating its interactions with biological macromolecules.
Research on simpler nitrosamines, such as N-nitrosodimethylamine (NDMA), has demonstrated the utility of computational methods in understanding their electronic structure and reactivity. researchgate.netnsf.govmtu.edu These studies have often employed density functional theory (DFT) and ab initio methods to investigate conformational preferences and reaction mechanisms. researchgate.netrsc.org The application of advanced composite methods to this compound would build upon this foundation, providing a more quantitative and highly accurate picture of its intrinsic molecular properties.
The table below provides a hypothetical comparison of the components that would be calculated in a high-accuracy composite method for a nitrosamine.
| Energy Component | Method Example | Basis Set Example | Purpose |
| Hartree-Fock Energy | HF | aug-cc-pVQZ | To obtain the self-consistent field energy. |
| Correlation Energy | CCSD(T) | cc-pVTZ | To account for the correlation between electrons. |
| Basis Set Extrapolation | To estimate the energy at the complete basis set limit. | ||
| Zero-Point Vibrational Energy | B3LYP | 6-31G(d) | To account for the vibrational energy at 0 K. |
| Core-Valence Correction | CCSD(T) | aug-cc-pCVTZ | To include the correlation of core electrons. |
| Scalar Relativistic Correction | To account for relativistic effects on the electrons. |
The sum of these components would yield a highly accurate total energy, from which various thermochemical quantities can be derived.
Advanced Spectroscopic Characterization of N Benzyl 1 Nitrosomethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For N-Benzyl-1-nitrosomethanamine, both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating its structure. A notable feature in the NMR spectra of asymmetrical N-nitrosamines is the presence of two sets of signals, which arise from the existence of Z and E conformers due to restricted rotation around the N-N bond. nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) and methyl groups. Due to the presence of Z and E conformers, a doubling of these signals may be observed. nih.gov The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, usually between 7.0 and 7.5 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂) are expected to appear as a singlet, or if coupled to other protons, as a multiplet, typically in the range of 4.0 to 5.0 ppm. The methyl protons (CH₃) will also give rise to a singlet, generally in the upfield region of the spectrum, between 2.5 and 4.0 ppm. The exact chemical shifts can vary depending on the conformer. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Benzylic (CH₂) | 4.0 - 5.0 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the presence of Z and E conformers can lead to a doubling of signals in the ¹³C NMR spectrum of this compound. nih.gov The carbon atoms of the aromatic ring are expected to resonate in the downfield region, typically between 120 and 140 ppm. The benzylic carbon (CH₂) will appear in the midfield region, generally between 45 and 60 ppm. The methyl carbon (CH₃) will be found in the upfield region of the spectrum, typically between 30 and 45 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 120 - 140 |
| Benzylic (CH₂) | 45 - 60 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of a compound by analyzing its mass-to-charge ratio.
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatograph separates the compound from other components in a mixture, and the mass spectrometer then records its mass spectrum. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 150, corresponding to its molecular weight. nih.govspectrabase.com The spectrum will also display several fragment ions, with the most abundant peak, or base peak, typically being the tropylium ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement of the benzyl group. nih.gov Other significant fragment ions may be observed at m/z 42 and 51. nih.gov
Table 3: Prominent Peaks in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 150 | [C₈H₁₀N₂O]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium Ion) |
| 42 | [C₂H₄N]⁺ |
Tandem mass spectrometry (MS-MS) provides more detailed structural information by analyzing the fragmentation of a selected precursor ion. For this compound, the molecular ion at m/z 150 would be selected as the precursor ion. Upon collision-induced dissociation, it is expected to undergo fragmentation through several pathways. A common fragmentation pathway for nitrosamines is the loss of the NO radical (30 Da). Another likely fragmentation is the cleavage of the benzyl-nitrogen bond, leading to the formation of the stable tropylium ion at m/z 91.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
Based on the functional groups present in this compound, the IR spectrum is expected to show characteristic absorption bands. The N-N=O stretching vibration of the nitrosamine (B1359907) group typically appears in the region of 1430-1460 cm⁻¹. The C-N stretching vibration is expected in the range of 1000-1250 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| N-N=O Stretch | 1430 - 1460 |
The UV-Vis spectrum of nitrosamines generally exhibits two characteristic absorption bands. researchgate.net One intense band is typically observed in the range of 230-250 nm, corresponding to a π → π* transition. A second, less intense band is found in the near-UV region, around 330-370 nm, which is attributed to an n → π* transition of the nitrosamino group. researchgate.netresearchgate.net
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted Wavelength (λₘₐₓ, nm) |
|---|---|
| π → π* | 230 - 250 |
Vibrational Analysis via IR Spectroscopy
Infrared spectroscopy of N-nitrosamines reveals characteristic absorption bands that are indicative of the N-nitroso functional group (>N-N=O). The analysis of this compound would be expected to show specific vibrational frequencies corresponding to the N=O and N-N stretching modes, in addition to vibrations from the benzyl and methyl substituents.
General studies on N-nitrosamines show distinct IR absorption regions:
N=O Stretching Vibrations: N-nitrosamines typically exhibit two absorption bands for the N=O stretch. A band in the range of 1486–1408 cm⁻¹ is attributed to the stretching vibration of the N=O bond in non-associated (monomeric) molecules. pw.edu.pl A second, often broad and strong, band appears at a lower frequency, between 1346–1265 cm⁻¹, which is assigned to the N=O stretch in associated (dimeric) forms of the compound. pw.edu.pl
N-N Stretching Vibrations: A strong absorption band is consistently found in the region of 1106–1052 cm⁻¹, which is assigned to the N-N stretching vibration of the N-nitroso group. pw.edu.pl
C-N Stretching Vibrations: The stretching vibration of the C-N bond adjacent to the nitroso group is also identifiable. pw.edu.pl
Beyond the core N-nitrosamine group, the spectrum of this compound would also display vibrations characteristic of the benzyl group, including aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching in the 1600-1450 cm⁻¹ region, and C-H bending vibrations. The methyl group would contribute aliphatic C-H stretching vibrations around 2950 cm⁻¹.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N=O Stretch (Non-associated) | 1486 - 1408 | Medium to Strong |
| N=O Stretch (Associated) | 1346 - 1265 | Strong, Broad |
| N-N Stretch | 1106 - 1052 | Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
Electronic Transitions and Chromophore Characterization via UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule's chromophores. In this compound, the primary chromophore is the N-nitroso group (-N-N=O), with the phenyl ring of the benzyl group also contributing to the absorption spectrum. The electronic spectrum of dialkylnitrosamines is well-characterized and serves as a strong model for this compound.
N-nitrosamines typically display two distinct absorption bands in the UV region. pw.edu.plresearchgate.net
n → π* Transition: A low-intensity absorption band is observed at longer wavelengths, generally between 330-370 nm. pw.edu.plresearchgate.net This band is attributed to the promotion of a non-bonding electron (n) from a nitrogen or oxygen lone pair to an anti-bonding π* orbital of the N=O double bond. shu.ac.ukpharmatutor.org This transition is symmetry-forbidden, which accounts for its characteristically low molar absorptivity (ε ≈ 100 M⁻¹cm⁻¹). pharmatutor.orgnih.gov
π → π* Transition: A high-intensity absorption band appears at a shorter wavelength, typically around 230 nm. pw.edu.plresearchgate.net This band results from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. shu.ac.uk This is a symmetry-allowed transition, resulting in a much higher molar absorptivity (ε > 5000 M⁻¹cm⁻¹). nih.gov
The presence of the benzyl group is expected to introduce additional π → π* transitions related to the aromatic ring, which may overlap with the nitrosamine chromophore's absorptions.
| Electronic Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Promotion |
|---|---|---|---|
| n → π | ~330 - 370 | ~100 | Non-bonding to π anti-bonding |
| π → π | ~230 | >5000 | π bonding to π anti-bonding |
X-ray Crystallography of Related N-Nitrosamine Compounds (for solid-state structural insights)
While a specific crystal structure for this compound is not detailed, extensive X-ray crystallographic studies on related N-nitrosamine compounds, such as N-Nitrosodimethylamine, provide critical insights into the solid-state structure of this class of molecules. wikipedia.org
A key structural feature established by X-ray crystallography is that the C₂N₂O core of N-nitrosamines is planar. wikipedia.org This planarity is a result of the delocalization of electrons across the N-N=O system, which imparts a partial double bond character to the nitrogen-nitrogen bond. This restricts rotation around the N-N bond, leading to the possibility of geometric isomers (rotamers) in asymmetrically substituted nitrosamines. acanthusresearch.com
Structural data for N-Nitrosodimethylamine reveals specific bond lengths that confirm this electronic structure. The N-N bond distance is approximately 132 pm (1.32 Å), which is shorter than a typical N-N single bond, while the N-O bond distance is about 126 pm (1.26 Å). wikipedia.org These values are consistent with a resonance hybrid model, indicating significant delocalization and a rigid, planar geometry for the central functional group.
| Structural Parameter | Typical Value (from N-Nitrosodimethylamine) | Reference |
|---|---|---|
| Geometry of C₂N₂O Core | Planar | wikipedia.org |
| N-N Bond Length | ~132 pm | wikipedia.org |
| N-O Bond Length | ~126 pm | wikipedia.org |
Environmental Chemical Fate of N Benzyl 1 Nitrosomethanamine Excluding Biological Effects
Formation during Water Treatment Processes
N-nitrosamines are recognized as disinfection byproducts that can form during water and wastewater treatment, particularly when chloramination is used. nih.govnih.gov
Chloramination, the process of disinfecting water using chloramines, is a primary pathway for the formation of N-nitrosamines. The dominant mechanism involves the reaction of inorganic dichloramine with amine precursors. nih.gov While monochloramine can also react with secondary amines to form N-nitrosamines, the rate of formation is significantly slower. nih.gov The reaction pathway is complex and pH-dependent, with maximum formation often occurring between pH 6 and 8. eeer.org
The formation of N-nitrosamines during chlorination is believed to proceed through the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate from the reaction of a secondary amine with monochloramine, which is then rapidly oxidized to the corresponding nitrosamine (B1359907). nih.gov Tertiary amines containing a dimethylamino group, such as N,N-dimethylbenzylamine, are particularly potent precursors, forming N-nitrosodimethylamine (NDMA) at high molar yields. nih.govrsc.org For N-Benzyl-1-nitrosomethanamine, the direct precursor would be the secondary amine N-methylbenzylamine, which would react with chloramines present in the treated water.
The precursors for nitrosamine formation are nitrogenous organic compounds, particularly secondary and tertiary amines, that are prevalent in municipal wastewater. rsc.orgrsc.org These precursors can originate from various sources, including human waste (blackwater), detergents, personal care products (greywater), and industrial effluents. nih.govrsc.org
Studies have identified several amine-containing compounds as significant nitrosamine precursors. For instance, tertiary and quaternary amines found in pharmaceuticals and personal care products are known to be effective precursors for N-nitrosodimethylamine (NDMA). nih.govnih.gov Specifically, benzylamines, which are used in industrial applications and are also breakdown products of benzalkonium chloride disinfectants, are expected to be present in wastewater effluents. rsc.org Research has shown that during chloramination, N,N-dimethylbenzylamine is a potent precursor to NDMA, with a molar yield of up to 34%-5.05%. nih.govrsc.org The direct precursor to this compound is N-methylbenzylamine. The degradation of N-methylbenzylamine during chloramination can lead to the formation of formaldehyde (B43269) and benzylamine, or benzaldehyde (B42025) and monomethylamine, alongside the potential for nitrosamine formation. rsc.org
Table 1: Molar Yields of N-nitrosodimethylamine (NDMA) from Various Precursors during Chloramination
| Precursor Compound | Molar Yield (%) | Reference |
| N,N-dimethylbenzylamine | 5.05% | nih.gov |
| N,N-dimethylbenzylamine | 34% | rsc.org |
| Trimethylamine | 0.10% | nih.gov |
Atmospheric Formation Pathways from Amine Precursors
N-nitrosamines can form in the atmosphere through chemical reactions involving amine precursors and nitrogen oxides (NOx). canada.canih.gov The primary pathway is believed to be the gas-phase reaction of secondary or tertiary amines with nitrous acid (HONO), which is formed from nitrogen dioxide (NO2). researchgate.net
For this compound, the atmospheric precursor would be N-methylbenzylamine. This amine can react with hydroxyl radicals (•OH) in the atmosphere, initiating a series of reactions that can lead to the formation of the nitrosamine in the presence of NOx. While aqueous-phase reactions in clouds and fog droplets can also contribute, box-model calculations suggest that gas-phase formation followed by partitioning into the droplets is the predominant contribution to aqueous nitrosamine concentrations in the atmosphere. researchgate.net
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolysis, or degradation by light, is a major removal pathway for nitrosamines in both aquatic and atmospheric environments. canada.ca
In aquatic systems, N-nitrosamines are susceptible to breakdown by ultraviolet (UV) radiation. canada.ca UV photolysis is an effective technology for removing nitrosamines from water. nih.govnih.gov The degradation mechanism primarily involves the cleavage of the N-N bond upon absorption of UV photons. nih.govmdpi.com For this compound, this would result in the formation of an N-methylbenzylaminyl radical and a nitric oxide (•NO) radical. The efficiency of this process, known as the quantum yield, is influenced by factors such as pH and the presence of dissolved oxygen, which can increase the rate of degradation. nih.gov
In the atmosphere, nitrosamines are degraded rapidly by direct photolysis during daylight hours. canada.ca The N=O group (nitroso) acts as a strong chromophore, meaning it readily absorbs UV radiation from the sun. gassnova.no This absorption leads to the rapid cleavage of the N-NO bond, often with a quantum yield approaching 1, indicating a highly efficient process. gassnova.no Consequently, the atmospheric lifetime of nitrosamines is typically short, on the order of minutes under direct sunlight. researchgate.net This suggests that this compound, if formed in the atmosphere, would be quickly removed by photolysis.
Table 2: Photodegradation Data for N-Nitrosodimethylamine (NDMA) as a Proxy
| Environment | Degradation Process | Key Finding | Reference |
| Aquatic | UV Photolysis (254 nm) | Quantum yield of 0.24 at pH 7 | mdpi.com |
| Aquatic | UV Photolysis | N-N bond is susceptible to breakage | nih.govmdpi.com |
| Atmospheric | Sunlight Photolysis | Half-life of approximately 5 minutes | researchgate.net |
| Atmospheric | Sunlight Photolysis | Rapid degradation in daylight | canada.ca |
Analytical Methodologies for N Benzyl 1 Nitrosomethanamine in Research Contexts
Chromatographic Separation Techniques (e.g., GCxGC, LC)
The separation of N-Benzyl-1-nitrosomethanamine from complex sample matrices is primarily achieved through gas chromatography (GC) and liquid chromatography (LC). The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.
Gas Chromatography (GC): As a semi-volatile compound, this compound is amenable to analysis by GC. spectrabase.comnist.gov GC offers high-resolution separation and is often coupled with mass spectrometry (GC-MS) for definitive identification. restek.comsemanticscholar.org The selection of the GC column is critical for resolving the target analyte from potential interferences. Columns with a polyethylene (B3416737) glycol (wax) stationary phase are commonly used for the analysis of polar and semi-polar compounds like nitrosamines. turkjps.org Method development using modeling software can expedite the optimization of parameters such as oven temperature programs and carrier gas flow rates to ensure efficient separation in minimal run times. restek.com While direct liquid injection is a straightforward approach, headspace sample introduction can be utilized for more volatile nitrosamines to reduce matrix effects. restek.com
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile. shimadzu.comresearchgate.net LC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), have become the preferred approach for nitrosamine (B1359907) analysis in pharmaceuticals due to their high sensitivity and specificity. bioforumconf.comsigmaaldrich.comthermofisher.com Reversed-phase chromatography is the most common separation mode, utilizing C18 or similar stationary phases. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to improve peak shape and ionization efficiency for MS detection. sielc.commerckmillipore.com
| Technique | Typical Column/Stationary Phase | Key Advantages for this compound |
| Gas Chromatography (GC) | Polyethylene Glycol (e.g., DM-WAX) | High resolving power for volatile and semi-volatile compounds. |
| Liquid Chromatography (LC/HPLC/UHPLC) | C18 (Reversed-Phase) | Suitable for a broad range of nitrosamines, including less volatile ones; avoids high-temperature degradation. shimadzu.comrsc.org |
Advanced Detection Methods (e.g., Nitrogen Chemiluminescence Detection, Mass Spectrometry)
Following chromatographic separation, sensitive and selective detection is required to quantify trace levels of this compound.
Mass Spectrometry (MS): Mass spectrometry is the most widely used detection method for nitrosamine analysis due to its unparalleled sensitivity and selectivity. researchgate.net When coupled with GC or LC, it provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
GC-MS: In GC-MS, electron ionization (EI) is commonly used. The resulting mass spectrum for this compound shows characteristic fragment ions that can be used for identification and quantification. spectrabase.comnist.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is employed. This technique uses multiple reaction monitoring (MRM) to isolate a specific precursor ion and detect its characteristic product ions, significantly reducing background noise. restek.comturkjps.org
LC-MS: In LC-MS, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common. LC coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for quantifying nitrosamine impurities in pharmaceutical products. sigmaaldrich.comnih.gov The high specificity of LC-MS/MS allows for detection at very low concentrations, often in the parts-per-billion (ppb) range. shimadzu.com High-resolution mass spectrometry (HRMS) offers an alternative by providing highly accurate mass measurements, which aids in the unequivocal identification of the analyte. rsc.orgresearchgate.net
Nitrogen Chemiluminescence Detection (NCD): The Nitrogen Chemiluminescence Detector (NCD) is a nitrogen-specific detector that can be used with GC. The principle involves the high-temperature conversion of nitrogen-containing compounds into nitric oxide (NO), which then reacts with ozone to produce light (chemiluminescence). The amount of light generated is proportional to the amount of nitrogen in the sample. NCD offers high selectivity for nitrogen-containing compounds and greater sensitivity compared to some other nitrogen-specific detectors like the nitrogen-phosphorus detector (NPD). semanticscholar.orgepa.gov It serves as a viable alternative to mass spectrometry, particularly when a nitrogen-specific, rather than a universal, detector is needed. epa.govnih.gov
| Detector | Coupled With | Principle of Detection | Selectivity |
| Mass Spectrometry (MS/MS) | GC, LC | Measures mass-to-charge ratio of the analyte and its fragments. | High (Specific to molecular structure) |
| Nitrogen Chemiluminescence (NCD) | GC | Detects light produced from the reaction of nitric oxide (from analyte) with ozone. | High (Specific to nitrogen-containing compounds) |
Development of Methods for Assessing Formation Potential
Assessing the potential for this compound to form is a critical component of risk management, particularly in pharmaceutical manufacturing. Formation potential studies are designed to evaluate whether a product or process contains the necessary precursors (a secondary or tertiary amine and a nitrosating agent) and conditions that could lead to the generation of the nitrosamine. researchgate.net
These methods typically involve intentionally "spiking" a sample matrix with known precursors or subjecting the matrix to worst-case conditions that might favor nitrosation. como.gov Key parameters that are varied and monitored during these studies include:
pH: Nitrosation is often favored under acidic conditions.
Temperature: Elevated temperatures can increase reaction rates.
Concentration of Precursors: The amounts of the amine and nitrosating agent (e.g., nitrites) are controlled.
Incubation Time: Samples are analyzed over a period to understand the kinetics of formation. como.gov
The experimental design often follows a "uniform formation conditions" (UFC) protocol, where standardized conditions are used to compare the N-nitrosamine formation potential across different samples or processes. nih.gov Following incubation under these controlled conditions, the samples are analyzed using a validated chromatographic method (e.g., LC-MS/MS) to quantify the amount of this compound formed. nih.gov
Sample Preparation and Enrichment Strategies for Trace Analysis
Effective sample preparation is crucial for the reliable analysis of this compound, especially at trace levels where matrix components can interfere with detection. The primary goals of sample preparation are to isolate and concentrate the analyte of interest while removing interfering substances.
A critical consideration during sample preparation is to avoid conditions that could lead to the artificial formation or degradation of the nitrosamine. pmda.go.jp For example, the pH of the sample and the solvents used must be carefully controlled.
Common sample preparation techniques include:
Direct Dilution: For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is dissolved in a suitable solvent before injection into the chromatograph.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up complex samples and concentrating the analyte. semanticscholar.orgresearchgate.net The sample is passed through a cartridge containing a solid adsorbent that retains the nitrosamine, which is later eluted with a small volume of solvent. This process effectively enriches the analyte and removes matrix interferences. Specialized sorbents, including magnetic composites, have been developed to enhance the selectivity and speed of extraction. semanticscholar.org
The choice of sample preparation strategy depends heavily on the sample matrix, the required detection limits, and the analytical technique being used. pmda.go.jpiaea.org
Emerging Research Areas and Unanswered Questions for N Benzyl 1 Nitrosomethanamine
Development of Novel and Environmentally Benign Synthetic Routes
The traditional synthesis of N-nitrosamines often involves nitrous acid generated in situ from sodium nitrite (B80452) and a mineral acid. schenautomacao.com.br Recognizing the need for more sustainable chemical practices, recent research has emphasized the development of environmentally benign synthetic routes that minimize waste and avoid harsh reagents.
A significant advancement is the use of tert-butyl nitrite (TBN) as a nitrosating agent. schenautomacao.com.brrsc.org This methodology allows for the efficient synthesis of various N-nitrosamines under solvent-free, metal-free, and acid-free conditions. rsc.orgsemanticscholar.org The benefits of this approach include high yields, broad substrate scope, and simple isolation procedures, which also reduce chemists' exposure to potentially carcinogenic products. rsc.org The reaction is compatible with sensitive functional groups and acid-labile protecting groups like tert-butyloxycarbonyl (Boc). rsc.orgscispace.com
Further aligning with green chemistry principles, these TBN-based reactions are being adapted to continuous flow processes. schenautomacao.com.br Flow chemistry offers advantages in terms of safety, scalability, and process control. The use of TBN in this context is particularly advantageous as it is cost-effective, soluble in common organic solvents, and produces tert-butanol, a benign byproduct that is easily removed. schenautomacao.com.br Another area of green chemistry, electrochemical oxidation, has been explored for related reactions like the oxidative coupling of amines and presents a potential pathway for future research in nitrosamine (B1359907) synthesis, as it avoids the need for metal catalysts or external oxidants. researchgate.net
Table 1: Comparison of Synthetic Routes for N-Nitrosamines
| Feature | Traditional Method (e.g., NaNO2/HCl) | Modern Method (e.g., TBN) |
|---|---|---|
| Nitrosating Agent | Nitrous acid (from sodium nitrite) | tert-butyl nitrite (TBN) |
| Conditions | Aqueous, acidic | Solvent-free, acid-free, metal-free |
| Byproducts | Inorganic salts | tert-butanol |
| Process Type | Batch | Batch or Continuous Flow |
| Environmental Impact | Moderate to high | Low |
| Key Advantages | Well-established | High yield, clean reaction, safer handling |
Deeper Mechanistic Elucidation of Complex Formation Pathways
The interaction of N-nitrosamines with metal ions and their formation mechanisms are areas of active investigation. While the general pathway for nitrosamine formation involves the reaction of a secondary amine with a nitrosating agent, the specific kinetics and intermediates, particularly in complex matrices, are not fully understood. nih.govacs.org The process is known to be pH-dependent; nitrosation is often enhanced at acidic pH, but the reactivity can decrease at very low pH due to the protonation of the amine precursor. nih.gov
Computational studies on simpler nitrosamines like N-nitrosodimethylamine (NDMA) suggest that formation from precursors such as unsymmetrical dimethylhydrazine (UDMH) can proceed through initial hydrogen abstraction from the amine, followed by the oxidation of the resulting N-radical species. nih.gov Understanding analogous pathways for N-Benzyl-1-nitrosomethanamine is a key unanswered question.
Furthermore, N-nitrosamine derivatives can act as ligands, forming complexes with metal ions. Research on related N-nitrosohydroxylamine derivatives has shown they can form stable complexes with various d-block metals like Co(II), Cu(II), and Ni(II). researchgate.net Elucidating the crystal and molecular structure of these complexes provides insight into the coordination chemistry and electronic properties of the N-nitroso group. A deeper understanding of these complex formation pathways is crucial for predicting the environmental fate of this compound and its potential interactions in biological systems.
Integration of Advanced Computational and Spectroscopic Techniques for Comprehensive Characterization
The need to detect and quantify N-nitrosamines at trace levels in various matrices, from pharmaceuticals to environmental samples, has driven the integration of highly sophisticated analytical and computational methods. researchgate.netijpsjournal.com Standard techniques like HPLC and GC are often insufficient for the low detection limits required by regulatory agencies. nih.gov
Advanced Spectroscopic and Chromatographic Techniques: Advanced hyphenated techniques are now essential for the characterization of N-nitrosamines. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique, suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable. ijpsjournal.com Tandem MS (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) provide the necessary sensitivity and selectivity to achieve ultra-low detection limits and minimize matrix effects. ijpsjournal.comthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): This method is preferred for volatile nitrosamines. ijpsjournal.com The use of tandem MS (GC-MS/MS) is critical for selective analysis in complex samples. nih.govthermofisher.com
Other Techniques: Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry are also being employed for specific applications. acs.orgnih.gov
Computational Chemistry: Computational methods are increasingly used to complement experimental data.
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and predict spectroscopic data (e.g., FTIR, NMR spectra), which can then be compared with experimental results to confirm the structure of novel compounds. nih.gov
Mechanism and Pathway Prediction: As demonstrated with NDMA, computational studies can model reaction pathways and calculate activation barriers for formation and degradation, providing insights that are difficult to obtain experimentally. nih.gov
In Silico Toxicology: Computational tools are also used to predict the physicochemical and toxicological properties of N-nitrosamines and their derivatives, aiding in risk assessment. researchgate.net
The integration of these advanced techniques provides a comprehensive toolkit for the unambiguous identification, quantification, and structural elucidation of this compound and related compounds.
Exploration of New Chemical Reactivities and Transformations
While often studied as undesired contaminants, N-nitrosamines possess unique reactivity that can be harnessed for synthetic chemistry. Research into the chemical transformations of the N-nitroso group is an emerging area.
Reactions with Electrophiles: The oxygen atom of the nitroso group can react with electrophiles, such as alkylating agents, to form O-substituted hydroxydiazenium salts. acs.orgnih.gov
Oxidation and Reduction: N-nitrosamines can be oxidized to the corresponding nitramines using strong oxidizing agents. nih.gov Conversely, they can be reduced to hydrazines or the parent secondary amines. nih.gov Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is an effective method for this transformation. nih.gov Milder reagents such as sodium dithionite (B78146) have also been shown to be effective at destroying N-nitrosamines. acs.org
Reactions with Organometallic Reagents: N-nitrosamines are weakly electrophilic at the nitroso-nitrogen and can react with strong nucleophiles like organolithium and Grignard reagents. nih.gov
Photolysis: N-nitrosamines can undergo photolysis, breaking the N-N bond. acs.org This light-induced reactivity can lead to the formation of amino radicals and nitric oxide, potentially enabling new chemical transformations such as the photoinduced nitrosation of other molecules. acs.orgnih.gov
Denitrosation: The N-nitroso group can be removed (denitrosation) under various conditions. For instance, treatment with a strong base like lithium diisopropylamide (LDA) can lead to α-lithiated nitrosamines, which can subsequently undergo denitrosation. nih.gov
Exploring these reactivities could lead to novel synthetic applications for this compound, repurposing it from a compound of concern into a useful chemical intermediate.
Strategies for Minimizing Unintended Formation in Chemical Processes
Given the potential health risks associated with N-nitrosamines, a primary area of research is the development of strategies to prevent their unintended formation during manufacturing and storage of chemical products, particularly pharmaceuticals. zamann-pharma.comsenpharma.vn The formation typically requires a secondary or tertiary amine source and a nitrosating agent (like nitrite) under favorable conditions, such as an acidic environment. zamann-pharma.comsenpharma.vn
Table 2: Mitigation Strategies for Unintended N-Nitrosamine Formation
| Strategy Category | Specific Action | Rationale |
|---|---|---|
| Raw Material Control | Select high-purity raw materials; choose excipients with low nitrite content. zamann-pharma.comsenpharma.vn | Reduces the concentration of essential precursors (amines and nitrosating agents). pmda.go.jp |
| Process Optimization | Adjust pH to be more basic; control temperature; use an inert atmosphere (e.g., nitrogen). zamann-pharma.comsenpharma.vn | Creates conditions unfavorable for the nitrosation reaction. pmda.go.jp |
| Formulation Design | Add inhibitors like antioxidants (e.g., ascorbic acid, α-tocopherol) or nitrite scavengers. senpharma.vndrugdiscoverytrends.com | These compounds neutralize nitrosating agents before they can react with amines. senpharma.vn |
| Manufacturing Method | Use direct compression instead of wet granulation where possible. senpharma.vn | Minimizes contact with water and heat, which can promote nitrosation. senpharma.vn |
| Packaging & Storage | Use packaging with good water resistance; avoid materials containing nitrocellulose. senpharma.vn | Prevents moisture ingress and eliminates a potential source of nitrosating agents. senpharma.vn |
A thorough risk assessment of all raw materials, manufacturing steps, and storage conditions is crucial for identifying potential sources of N-nitrosamine formation. pmda.go.jp By implementing a combination of these mitigation strategies, it is possible to control and minimize the presence of unintended this compound in final products. zamann-pharma.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-nitrosodimethylamine (NDMA) |
| tert-butyl nitrite (TBN) |
| Sodium nitrite |
| tert-butyloxycarbonyl (Boc) |
| tert-butanol |
| Ascorbic acid |
| alpha-tocopherol |
| Lithium diisopropylamide (LDA) |
| Palladium on carbon (Pd/C) |
| Raney nickel |
| Sodium dithionite |
| Unsymmetrical dimethylhydrazine (UDMH) |
| N-benzyl-N-nitrosohydroxylamine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Benzyl-1-nitrosomethanamine, and how can purity be optimized?
- Methodology : The synthesis typically involves the nitrosation of N-benzylmethylamine using sodium nitrite under acidic conditions (e.g., HCl). Purity optimization requires rigorous purification via recrystallization or preparative HPLC. Critical parameters include temperature control (0–5°C to minimize side reactions like diazonium salt formation) and stoichiometric precision. Analytical validation via NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS is essential to confirm structural integrity .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodology : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent thermal decomposition and photolytic degradation. Stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring can identify degradation products like benzaldehyde or nitrosamine dimers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of <sup>1</sup>H NMR (to confirm benzyl and methylene protons) and IR spectroscopy (to identify N-N=O stretching vibrations near 1480 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) provides accurate mass confirmation. For trace impurities, GC-MS with derivatization (e.g., silylation) enhances detection sensitivity .
Advanced Research Questions
Q. How can regioisomeric or structural analogs of this compound be resolved chromatographically?
- Methodology : Employ reversed-phase HPLC with a C18 column and a gradient mobile phase (water/acetonitrile with 0.1% formic acid). Adjust pH to 3.0 to protonate amine groups, improving peak resolution. For isomeric differentiation, compare retention times with synthesized reference standards and validate using collision-induced dissociation (CID) patterns in MS/MS .
Q. What are the mechanistic pathways for this compound decomposition under varying pH conditions?
- Methodology : Conduct kinetic studies at pH 2–12, monitoring degradation via UV-Vis (λmax ≈ 240 nm for nitroso compounds). Acidic conditions favor hydrolysis to benzylamine and nitrous acid, while alkaline conditions promote radical-mediated pathways. Use DFT calculations to model transition states and validate with <sup>15</sup>N-labeled isotopic tracing .
Q. How can contradictions in mutagenicity data for this compound be addressed?
- Methodology : Perform Ames tests with TA100 and TA98 bacterial strains under metabolic activation (S9 fraction). Compare results with structurally similar nitrosamines (e.g., N-Nitrosomethylphenylamine). If discrepancies arise, assess impurity profiles (e.g., trace nitrosoamines) via LC-MS and re-evaluate dose-response curves using Bayesian statistical models .
Q. What advanced strategies exist for quantifying trace this compound in biological matrices?
- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., this compound-d7). Optimize solid-phase extraction (SPE) protocols using C18 cartridges and ion-pairing agents (e.g., heptafluorobutyric acid). Validate sensitivity (LOQ < 1 ng/mL) and matrix effects (recovery ≥85%) per ICH M10 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
